molecular formula C14H17ClN2O4 B14786453 benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate

benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate

Cat. No.: B14786453
M. Wt: 312.75 g/mol
InChI Key: NOEXDCVLDWYOTB-UHFFFAOYSA-N
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Description

Benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate is an organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group, a carbamate group, and a chlorinated oxopropyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of benzyl carbamate with 3-chloro-2-oxopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce hydroxyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology

In biological research, benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate is studied for its potential biological activities, including antimicrobial and anticancer properties .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its reactivity and versatility in various chemical processes .

Mechanism of Action

The mechanism of action of benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of key biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H17ClN2O4

Molecular Weight

312.75 g/mol

IUPAC Name

benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C14H17ClN2O4/c1-10(13(19)16-8-12(18)7-15)17-14(20)21-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,19)(H,17,20)

InChI Key

NOEXDCVLDWYOTB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)CCl)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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